acetic acid;(1R,2R)-cyclooctane-1,2-diol
Description
Properties
CAS No. |
52354-78-6 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-cyclooctane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI Key |
LYEBMCDLPSJQIZ-SCLLHFNJSA-N |
Isomeric SMILES |
CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)O |
Canonical SMILES |
CC(=O)O.C1CCCC(C(CC1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclooctane-1,2-diol typically involves the dihydroxylation of cyclooctene followed by esterification with acetic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction conditions usually involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The resulting diol is then esterified with acetic acid using a catalyst like sulfuric acid (H₂SO₄) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-cyclooctane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: SOCl₂ in the presence of pyridine at room temperature.
Major Products
Oxidation: Cyclooctane-1,2-dione or cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.
Scientific Research Applications
Acetic acid;(1R,2R)-cyclooctane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-cyclooctane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby reducing their activity . The hydroxyl groups can also form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations:
- Ring Size and Flexibility : Cyclooctane diol’s 8-membered ring introduces greater conformational flexibility compared to rigid 6-membered cyclohexane derivatives . This flexibility may enhance its utility in dynamic systems (e.g., supramolecular chemistry).
- Functional Groups : The absence of acetic acid substituents in the parent cyclooctane diol contrasts with cyclohexane derivatives like 2,2′-[(1R,2R)-cyclohexanediyl]diacetic acid , which exhibits enhanced metal-binding capacity due to carboxylic acid groups .
- Aromatic vs. Alicyclic Diols : Aromatic diols (e.g., chrysene-derived diols) exhibit planar structures and π-π interactions, whereas alicyclic diols like cyclooctane diol prioritize steric and stereoelectronic effects .
Research Findings and Data
Stereochemical Influence on Reactivity
The (1R,2R) configuration in cyclooctane diol enables selective interactions in chiral environments. For example:
- Metabolic Stereoselectivity : Human P450 enzymes preferentially produce (1R,2R)-dihydrodiols from methylchrysenes, emphasizing enzymatic preference for specific diol configurations .
Physicochemical Properties
- Solubility : Cyclooctane diol’s larger ring may reduce water solubility compared to smaller cyclohexane diols but improve organic-phase compatibility.
- Thermal Stability : Cyclohexane diol derivatives exhibit stability up to 200°C in metal complexes, while cyclooctane analogs may require empirical testing .
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